3-(2-ethoxyphenoxy)-2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one
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Overview
Description
3-(2-Ethoxyphenoxy)-2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one is a complex organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound features a chromen-4-one core structure with various substituents, making it a subject of interest in scientific research.
Scientific Research Applications
3-(2-Ethoxyphenoxy)-2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its anticancer activity and potential therapeutic applications.
Industry: Used in the development of new materials and as a precursor for various chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethoxyphenoxy)-2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Chromen-4-one Core: This step involves the cyclization of a suitable precursor, such as a 2-hydroxyacetophenone derivative, under acidic or basic conditions.
Introduction of the Ethoxyphenoxy Group: This can be achieved through an etherification reaction using 2-ethoxyphenol and an appropriate leaving group.
Alkylation with 3-Methylbut-2-en-1-yl Group: This step involves the alkylation of the chromen-4-one core with 3-methylbut-2-en-1-ol under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic route for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethoxyphenoxy)-2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the chromen-4-one core to chromanol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Chromanol derivatives.
Substitution: Various substituted chromen-4-one derivatives.
Mechanism of Action
The mechanism of action of 3-(2-ethoxyphenoxy)-2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It modulates the NF-kB/MAPK pathway, reducing the production of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-((3-methylbut-2-en-1-yl)oxy)quinolin-2(1H)-one: A similar compound with a quinoline core instead of a chromen-4-one core.
Succinic acid, 3-methylbut-2-en-1-yl 2-methoxy-5-methylphenyl ester: Another compound with similar substituents but different core structure.
Uniqueness
3-(2-Ethoxyphenoxy)-2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one is unique due to its specific combination of substituents and the chromen-4-one core, which imparts distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
3-(2-ethoxyphenoxy)-2-methyl-7-(3-methylbut-2-enoxy)chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O5/c1-5-25-19-8-6-7-9-20(19)28-23-16(4)27-21-14-17(26-13-12-15(2)3)10-11-18(21)22(23)24/h6-12,14H,5,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYROMLYKPDXCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3)OCC=C(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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